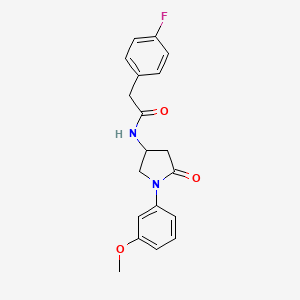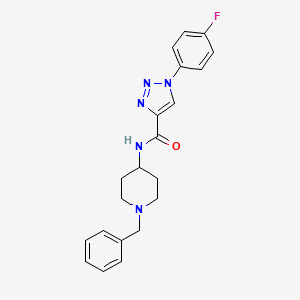![molecular formula C24H27N3O5S2 B2942453 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 1223783-98-9](/img/no-structure.png)
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a related compound, 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides, was synthesized by reacting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with aliphatic amines .Aplicaciones Científicas De Investigación
Dual Enzyme Inhibition
A key area of research involves the development of compounds as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell division, making them targets for anticancer drugs. A study synthesized analogs demonstrating potent inhibitory activities against both human TS and DHFR, indicating potential applications in cancer therapy (Gangjee et al., 2008).
Antifolate Activity
Another area of interest is the synthesis of antifolate compounds aimed at inhibiting DHFR, an enzyme involved in the folate pathway, crucial for DNA and RNA synthesis. Research in this domain focuses on developing antifolates that can target DHFR from pathogens causing opportunistic infections, offering insights into the design of antimicrobial and antitumor agents (Gangjee et al., 2007).
Structural Characterization
Structural analysis of compounds with similar scaffolds provides insights into their conformational preferences and potential interactions with biological targets. Crystallographic studies have described the folded conformations of such compounds, aiding in the understanding of their structural characteristics and potential for drug development (Subasri et al., 2017).
Anticancer Evaluation
Research has also been conducted on the synthesis and characterization of derivatives with anticipated anticancer activities. Studies evaluating these compounds against cancer cell lines suggest their potential in exerting cytostatic effects, offering a foundation for further exploration in cancer treatment (Zyabrev et al., 2022).
Enzyme Inhibitory Activities
Compounds with related structures have been evaluated for their enzyme inhibitory activities, including their potential as inhibitors of glutaminase, a key enzyme in glutamine metabolism. Such research highlights the therapeutic potential of these compounds in diseases where glutamine metabolism is dysregulated (Shukla et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(4-ethoxyphenyl)acetamide with 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-(4-ethoxyphenyl)acetamide", "5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 2-chloro-N-(4-ethoxyphenyl)acetamide in a suitable solvent, add a base (e.g. potassium carbonate) and 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated solid.", "Wash the solid with a suitable solvent and dry to obtain the desired product." ] } | |
Número CAS |
1223783-98-9 |
Fórmula molecular |
C24H27N3O5S2 |
Peso molecular |
501.62 |
Nombre IUPAC |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-5-6-17-7-13-20(14-8-17)34(30,31)21-15-25-24(27-23(21)29)33-16-22(28)26-18-9-11-19(12-10-18)32-4-2/h7-15H,3-6,16H2,1-2H3,(H,26,28)(H,25,27,29) |
Clave InChI |
AFSBHIIBPVLXEV-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2942371.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2942374.png)

![(3-((5-fluoro-2-methylphenyl)carbamoyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2942377.png)
![methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942378.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)

![2-Chloro-1-[2-(3,3-dimethylbutyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone](/img/structure/B2942382.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2942386.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2942390.png)

